(3-Bromo-5-nitrophenyl)methanol: A Comprehensive Technical Guide
(3-Bromo-5-nitrophenyl)methanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the chemical properties, synthesis, and analytical characterization of (3-Bromo-5-nitrophenyl)methanol. It is intended to serve as a technical resource for professionals in the fields of chemical research and pharmaceutical development.
Introduction
(3-Bromo-5-nitrophenyl)methanol is a substituted aromatic alcohol that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a bromine atom and a nitro group on the phenyl ring, offers multiple reaction sites for the construction of more complex molecules. This makes it a valuable building block in the synthesis of pharmaceutical compounds and other fine chemicals. The nitroaromatic moiety, in particular, is a well-known pharmacophore, and its presence suggests potential biological activity that can be explored in drug discovery programs.[1]
Chemical and Physical Properties
Table 1: General and Structural Properties
| Property | Value | Source(s) |
| CAS Number | 139194-79-9 | [3][4] |
| Molecular Formula | C₇H₆BrNO₃ | [3][4] |
| Molecular Weight | 232.03 g/mol | [3][4] |
| Appearance | Off-white to light yellow solid | [3] |
| Purity (Typical) | ≥98% | [4] |
| InChI | InChI=1S/C7H6BrNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4H2 | [3] |
| InChIKey | WIXGOPRKQQGTHO-UHFFFAOYSA-N | [3] |
| SMILES | C1=C(C=C(C=C1--INVALID-LINK--[O-])Br)CO | [5] |
| Synonyms | 3-Bromo-5-nitrobenzyl alcohol, 3-Bromo-5-nitrobenzenemethanol | [3] |
Table 2: Physical and Safety Properties
| Property | Value | Source(s) |
| Melting Point | No data available | [2] |
| Boiling Point | No data available | [2] |
| Flash Point | No data available | [2] |
| Solubility | Information not widely available; likely soluble in methanol, ethanol, and other polar organic solvents. | [6] |
| Storage | Sealed in a dry, cool, and well-ventilated place at room temperature. | [2][3] |
Synthesis and Purification
(3-Bromo-5-nitrophenyl)methanol is typically synthesized through the reduction of its corresponding aldehyde, 3-bromo-5-nitrobenzaldehyde. The aldehyde precursor can be prepared by the bromination of 3-nitrobenzaldehyde.
Experimental Protocol: Synthesis of 3-Bromo-5-nitrobenzaldehyde
This protocol describes the synthesis of the immediate precursor to (3-Bromo-5-nitrophenyl)methanol.
Reaction: Bromination of 3-nitrobenzaldehyde.
Materials:
-
3-nitrobenzaldehyde
-
N-bromosuccinimide (NBS)
-
Concentrated sulfuric acid
-
Ice water
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-nitrobenzaldehyde (1.0 g, 6.6 mmol) in concentrated sulfuric acid (4.0 mL) at room temperature.
-
Add N-bromosuccinimide (1.4 g, 7.9 mmol) in portions.
-
Heat the reaction mixture to 65 °C and maintain this temperature for 1 hour.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction solution into ice water to precipitate the solid product.
-
Collect the solid by filtration.
-
Dry the crude product with anhydrous sodium sulfate.
-
Purify the crude product by recrystallization from a solvent mixture of ethyl acetate/petroleum ether (1:10, v/v) to yield 3-bromo-5-nitrobenzaldehyde as white crystals.[7]
Experimental Protocol: Reduction to (3-Bromo-5-nitrophenyl)methanol
Reaction: Reduction of 3-bromo-5-nitrobenzaldehyde.
A standard method for this transformation is the reduction of the aldehyde using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.
Materials:
-
3-bromo-5-nitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Deionized water
-
Dichloromethane or Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve 3-bromo-5-nitrobenzaldehyde in methanol or ethanol in a round-bottom flask, and cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the alcohol solvent under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (3-Bromo-5-nitrophenyl)methanol.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
Spectroscopic Data and Analysis
The structural confirmation of (3-Bromo-5-nitrophenyl)methanol relies on standard spectroscopic techniques.
Table 3: Predicted and Experimental Spectroscopic Data
| Technique | Data | Source(s) |
| ¹H-NMR | Prediction (CDCl₃, 300 MHz): δ 8.24 (s, 1H), 8.13 (s, 1H), 7.82 (s, 1H), 4.78 (s, 2H). | [8] |
| Mass Spectrometry | Predicted [M+H]⁺: 231.96039 m/z | [5] |
| Infrared (IR) | Characteristic peaks expected for O-H stretch (broad, ~3300 cm⁻¹), C-H aromatic stretch (~3100-3000 cm⁻¹), NO₂ asymmetric and symmetric stretches (~1530 and ~1350 cm⁻¹), and C-Br stretch (~600-500 cm⁻¹). |
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Applications in Drug Development and Research
(3-Bromo-5-nitrophenyl)methanol is not an active pharmaceutical ingredient (API) itself but serves as a key building block. The functional groups present—a primary alcohol, a bromine atom, and a nitro group—allow for a variety of subsequent chemical transformations:
-
Alcohol Group: Can be oxidized to an aldehyde or carboxylic acid, or used in ether and ester linkages.
-
Bromo Group: Can be functionalized via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.
-
Nitro Group: Can be reduced to an amine, which is a common functional group in many bioactive molecules, allowing for amide bond formation, diazotization, or other amine-related chemistries.
The presence of a nitroaromatic system is of interest in medicinal chemistry, as this moiety is found in a range of compounds with diverse biological activities, including antibacterial and antineoplastic properties.[1] Therefore, derivatives of (3-Bromo-5-nitrophenyl)methanol are valuable for creating libraries of novel compounds for high-throughput screening in drug discovery campaigns.
Safety and Handling
(3-Bromo-5-nitrophenyl)methanol should be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood.[2]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.
-
Inhalation: Avoid breathing dust and aerosols. If inhaled, move the victim to fresh air. If breathing is difficult, provide oxygen.[2]
-
Skin Contact: Avoid contact with skin. In case of contact, wash off immediately with soap and plenty of water.[2]
-
Eye Contact: Avoid contact with eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a dry and cool place.[3]
This compound is intended for research and development use only and is not for medicinal, household, or other uses.[2]
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-nitrobenzyl alcohol - Safety Data Sheet [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. PubChemLite - (3-bromo-5-nitrophenyl)methanol (C7H6BrNO3) [pubchemlite.lcsb.uni.lu]
- 6. chembk.com [chembk.com]
- 7. 3-BROMO-5-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 8. (3-Bromo-5-nitrophenyl)methanol, CAS No. 139194-79-9 - iChemical [ichemical.com]





